A Technical Guide to (R)-2-Hydroxybutyl tosylate (CAS 103745-07-9): Synthesis, Analysis, and Application in Chiral Chemistry
A Technical Guide to (R)-2-Hydroxybutyl tosylate (CAS 103745-07-9): Synthesis, Analysis, and Application in Chiral Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (R)-2-Hydroxybutyl tosylate. We will delve into the fundamental chemistry that makes this chiral building block a valuable tool, provide detailed protocols for its synthesis and analysis, and explore its strategic applications in modern organic synthesis.
Introduction: A Strategically Activated Chiral Intermediate
(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound of significant interest in asymmetric synthesis, particularly within the pharmaceutical industry. Its value lies in its dual functionality: a stereodefined secondary alcohol and a primary tosylate. The core utility of this molecule stems from the conversion of a primary hydroxyl group—a notoriously poor leaving group—into a p-toluenesulfonate (tosylate) ester. This transformation dramatically enhances the electrophilicity of the primary carbon, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions while retaining the crucial stereocenter at the C2 position.
The tosylate group is one of the most reliable and effective leaving groups in organic synthesis.[1][2] Its stability and predictable reactivity allow for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of complex molecule and active pharmaceutical ingredient (API) construction.[1] This guide provides the field-proven insights necessary to effectively synthesize, purify, and utilize this versatile chiral synthon.
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 103745-07-9 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆O₄S | [4] |
| Molecular Weight | 244.305 g/mol | [3][4] |
| Synonyms | (R)-1-(p-Toluenesulfonyloxy)-2-butanol, (R)-2-Hydroxybutyl p-tosylate | [3] |
| InChI Key | UVSOURZMHXZMJW-SNVBAGLBSA-N | [4] |
| Typical Purity | ≥98% | [4] |
The Chemistry of Tosylation: Activating an Alcohol
The primary reason for converting an alcohol to a tosylate is to transform the hydroxyl group (-OH) from a poor leaving group into an excellent one.[6] The hydroxide anion (HO⁻) is a strong base, making its departure from a molecule energetically unfavorable.[6] The tosylate anion, however, is the conjugate base of a strong acid (p-toluenesulfonic acid) and is exceptionally stable due to extensive resonance delocalization of its negative charge across three oxygen atoms.[1][2] This inherent stability is the key to its effectiveness as a leaving group.[7]
The tosylation of an alcohol, such as the primary alcohol in (R)-1,2-butanediol, is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine.[8] The base serves a critical role by neutralizing the hydrochloric acid (HCl) generated during the reaction.[8] Crucially, this reaction proceeds with retention of configuration at any adjacent stereocenters because the C-O bond of the alcohol is not broken during the process.[6][7]
Caption: General mechanism for alcohol tosylation using TsCl and pyridine.
Synthesis Protocol: (R)-2-Hydroxybutyl tosylate
This protocol details the selective tosylation of the primary hydroxyl group of (R)-1,2-butanediol. The higher steric hindrance around the secondary alcohol favors the reaction at the less hindered primary position.
Materials:
-
(R)-1,2-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-1,2-butanediol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may become a thick slurry.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours.[9] If needed, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching & Workup: Once complete, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with cold 1 M HCl (2x) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x).[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-2-Hydroxybutyl tosylate.
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Asymmetric Synthesis
The primary application of (R)-2-Hydroxybutyl tosylate is as an electrophilic building block in Sₙ2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles. This reaction is stereospecific, proceeding with a complete inversion of configuration at the carbon bearing the leaving group. However, in this specific molecule, the substitution occurs at the primary (C1) carbon, which is not a stereocenter. The value lies in introducing new functionality while the pre-existing stereocenter at C2 remains untouched, providing a building block for more complex chiral molecules.
For example, reaction with a nucleophile (Nu⁻) allows for the creation of a new C-Nu bond, yielding a product with the preserved (R) configuration at the adjacent carbon. This is a powerful strategy in drug development for synthesizing enantiomerically pure compounds.[1]
Caption: Sₙ2 displacement of the tosylate group by a generic nucleophile.
Quality Control: Analytical Characterization
Ensuring the chemical and stereochemical purity of intermediates is non-negotiable in drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this assessment.[10]
Chemical Purity via Reversed-Phase HPLC
This method separates the target compound from residual starting materials or by-products based on polarity. The aromatic tosyl group provides a strong UV chromophore, making UV detection highly sensitive.[10]
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Prep: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~1 mg/mL.
-
Acceptance Criteria: Purity is determined by area percent. A typical specification is ≥98%.
Enantiomeric Purity via Chiral HPLC
This specialized method is required to confirm the enantiomeric excess (e.e.) of the product, ensuring that no racemization has occurred.
Protocol:
-
Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based like Chiralpak IA or Chiralcel OD-H.[11]
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min[11]
-
Detection: UV at 254 nm
-
Sample Prep: Dissolve sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject the (R)-standard and the racemic mixture to identify retention times. Quantify the (S)-enantiomer in the sample.
-
Acceptance Criteria: A typical specification for enantiomeric purity is ≥99% e.e.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with (R)-2-Hydroxybutyl tosylate.
-
Health Hazards: The compound is an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.[12]
-
Handling: Avoid breathing dust or vapors.[12] Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(R)-2-Hydroxybutyl tosylate serves as a highly effective and reliable chiral intermediate for synthetic chemists. Its utility is rooted in the predictable and clean conversion of a primary alcohol into an activated electrophile via tosylation, a process that preserves the integrity of the adjacent stereocenter. By following robust protocols for its synthesis and implementing rigorous analytical controls for purity, researchers and drug development professionals can confidently employ this building block to construct complex, enantiomerically pure molecules that are vital for advancing pharmaceutical science.
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